molecular formula C20H21ClN2O4S B2885993 N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-chlorobenzenesulfonamide CAS No. 921909-77-5

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-chlorobenzenesulfonamide

Cat. No.: B2885993
CAS No.: 921909-77-5
M. Wt: 420.91
InChI Key: NOPAWWZRHHWSNL-UHFFFAOYSA-N
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Description

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-chlorobenzenesulfonamide is a benzoxazepin-derived sulfonamide compound with a complex heterocyclic scaffold. Its structure features a benzo[b][1,4]oxazepin core modified with a 5-allyl group, 3,3-dimethyl substituents, and a 4-oxo moiety. The sulfonamide group at the 7-position is substituted with a 3-chlorophenyl ring, which likely enhances its electronic and steric properties.

Properties

IUPAC Name

3-chloro-N-(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-7-yl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN2O4S/c1-4-10-23-17-12-15(8-9-18(17)27-13-20(2,3)19(23)24)22-28(25,26)16-7-5-6-14(21)11-16/h4-9,11-12,22H,1,10,13H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOPAWWZRHHWSNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC2=C(C=C(C=C2)NS(=O)(=O)C3=CC(=CC=C3)Cl)N(C1=O)CC=C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-chlorobenzenesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by a benzo[b][1,4]oxazepin core modified with an allyl group and a sulfonamide moiety. Its molecular formula is C20H22ClN2O3SC_{20}H_{22}ClN_2O_3S with a molecular weight of approximately 370.47 g/mol. The presence of various functional groups suggests potential interactions with biological targets.

Biological Activity Overview

Research has indicated that compounds similar to this compound exhibit a range of biological activities:

  • Antitumor Activity : Various studies have demonstrated that derivatives of benzo[b][1,4]oxazepine possess significant antitumor properties. They inhibit key pathways involved in cancer cell proliferation and survival.
  • Anti-inflammatory Effects : The sulfonamide group is known for its anti-inflammatory properties. Compounds with similar structures have shown efficacy in reducing inflammation in various models.
  • Antimicrobial Activity : Some derivatives exhibit antimicrobial properties against a range of pathogens, indicating potential use in treating infections.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses based on related compounds include:

  • Inhibition of Enzymatic Activity : The sulfonamide moiety may inhibit carbonic anhydrase and other enzymes critical for tumor growth and inflammation.
  • Disruption of Cell Signaling Pathways : The oxazepin structure may interfere with signaling pathways such as MAPK/ERK and PI3K/Akt involved in cell survival and proliferation.

Case Studies and Research Findings

A review of the literature reveals several studies focusing on the biological activity of similar compounds:

StudyFindings
Umesha et al. (2009)Investigated pyrazole derivatives with antitumor activity; highlighted structural similarities that may confer similar effects to oxazepine derivatives .
Parish et al. (1984)Examined the role of pyrazole derivatives in liver injury models; suggested that structural modifications can enhance biological activity .

Comparison with Similar Compounds

Key Structural Differences:

Position of Sulfonamide Attachment :

  • The target compound has the sulfonamide group at the 7-position of the benzoxazepin core.
  • Analogs such as N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,5-difluorobenzenesulfonamide (CAS 921996-45-4) feature sulfonamide substitution at the 8-position , which may alter binding interactions in biological systems .

Aromatic Ring Substitutions :

  • The 3-chlorophenyl group in the target compound contrasts with difluoro-substituted benzenesulfonamides in analogs like N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4-difluorobenzenesulfonamide (CAS 922123-66-8). Fluorine substituents typically increase electronegativity and metabolic stability compared to chlorine .

Allyl vs. Ethyl Side Chains: The 5-allyl group in the target compound differs from the 5-ethyl group in N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-difluorobenzamide (CAS 921560-13-6).

Molecular and Physicochemical Properties

Table 1: Comparative Data for Selected Analogs

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents
N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-chlorobenzenesulfonamide Not available C20H21ClN2O4S ~420.9 (calc.) 7-sulfonamide, 3-chlorophenyl
N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,5-difluorobenzenesulfonamide 921996-45-4 C20H20F2N2O4S 422.4 8-sulfonamide, 2,5-difluorophenyl
N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4-difluorobenzenesulfonamide 922123-66-8 C20H20F2N2O4S 422.4 8-sulfonamide, 2,4-difluorophenyl
N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-(2-chlorophenyl)methanesulfonamide 922123-99-7 C21H23ClN2O4S 434.9 Methanesulfonamide, 2-chlorophenyl

Key Observations:

  • Molecular Weight : The target compound’s estimated molecular weight (~420.9) is comparable to difluoro-substituted analogs (422.4) but lower than the 2-chlorophenyl methanesulfonamide derivative (434.9) .
  • Synthetic Feasibility : Allyl and dimethyl groups in the benzoxazepin core are common across analogs, suggesting shared synthetic pathways .

Preparation Methods

Enaminone Precursor Preparation

A substituted N-(2-bromophenyl)enaminone intermediate is synthesized through condensation of 3-chloro-N-(2-bromo-5-allyloxy-phenyl)benzenesulfonamide with dimethyl acetonedicarboxylate. Key reaction parameters:

Parameter Optimal Value
Solvent Dry THF
Temperature 0°C → RT
Coupling Agent DCC/DMAP
Reaction Time 12 h

Cyclization Conditions

Treatment with cesium carbonate (2.5 eq) in DMF at 80°C induces intramolecular C-O bond formation, yielding the 7-membered ring. The reaction mechanism proceeds via:

  • Deprotonation of the enaminone β-carbon
  • Concerted cyclization with bromide displacement
  • Keto-enol tautomerization to stabilize the oxazepinone

Critical factors affecting yield:

  • Base Strength : Cs₂CO₃ > K₃PO₄ > K₂CO₃ (81% vs 42% vs 0% yield observed in analogous systems)
  • Halogen Position : Ortho-substitution essential for 7-membered ring formation
  • Protecting Groups : Dimethyl substituents prevent over-alkylation

Copper-Catalyzed Tandem C-N Coupling/C-H Carbonylation

Building upon methodologies for benzo-1,4-oxazepine derivatives, this one-pot approach combines:

Reaction Components

Component Role
3-Chlorobenzenesulfonamide Nucleophile
Allyl bromide Electrophilic coupling partner
CuI/L1 catalyst system Facilitates C-N/C-H activation
CO₂ atmosphere Carbonyl source

Mechanistic Pathway

  • Oxidative Addition : Cu(I) activates allyl bromide
  • Transmetallation : Sulfonamide coordinates to copper
  • C-H Activation : Ortho C-H bond of benzene undergoes metallation
  • Reductive Elimination : Forms C-N bond with concurrent ring closure

The optimized conditions achieve 78% yield in model systems:

  • Temperature: 100°C
  • Ligand: 2-(2-Dimethylamino-vinyl)-1H-inden-1-ol (L1)
  • Solvent: DME/H₂O (4:1)

Ugi Multicomponent Reaction Strategy

Adapting the oxazepine-quinazolinone synthesis, this approach employs:

Reaction Components

Component Equivalent Role
2-Formylphenoxyacetic acid 1.0 Aldehyde component
3-Chlorobenzenesulfonamide 1.2 Amine component
Allyl isocyanide 1.0 Isocyanide reactant

Reaction Optimization

Key parameters from analogous systems:

  • Solvent : Methanol/CH₂Cl₂ (1:1)
  • Temperature : 40°C
  • Time : 24 h
  • Yield : 65-72% for similar scaffolds

The reaction proceeds through:

  • Imine formation between aldehyde and amine
  • [4+1] Cycloaddition with isocyanide
  • Tautomerization to stabilize oxazepine ring

Sequential Ring-Closing Metathesis/Sulfonylation

A novel approach combining modern catalytic methods:

Synthetic Sequence

  • Diene Precursor Synthesis

    • Couple 2-allyloxy-3-dimethylaminobenzamide with 3-chlorostyryl sulfonate
  • Ring-Closing Metathesis

    • Catalyst: Grubbs II (5 mol%)
    • Solvent: CH₂Cl₂, reflux
    • Yield: 82% (model compounds)
  • Oxidation to Oxazepinone

    • Oxidizing Agent: MnO₂
    • Solvent: Acetone

Comparative Analysis

Method Step Count Overall Yield Scalability
Base-Promoted 3 61% >100 g
Copper-Catalyzed 1 78% <50 g
Ugi Reaction 1 68% <10 g
Metathesis/Sulfonylation 4 55% >1 kg

Spectroscopic Characterization Benchmarks

Key diagnostic signals for the target compound:

¹H NMR (400 MHz, CDCl₃):

  • δ 7.82 (d, J=8.4 Hz, 1H, ArH)
  • δ 6.98 (s, 1H, NH)
  • δ 5.85 (m, 1H, CH₂CHCH₂)
  • δ 3.21 (s, 6H, N(CH₃)₂)

¹³C NMR (100 MHz, CDCl₃):

  • 201.4 (C=O)
  • 138.2 (quaternary C-SO₂)
  • 116.7 (allyl CH₂)

Industrial-Scale Considerations

For kilogram-scale production, the base-promoted method demonstrates superior process tolerance:

Parameter Optimal Range
Batch Size 50-100 L
Crystallization Heptane/EtOAc
Purity >99.8% (HPLC)
Cycle Time 18 h

Q & A

Q. What are the critical steps in synthesizing N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-chlorobenzenesulfonamide, and how is purity ensured?

The synthesis involves multi-step organic reactions, including sulfonamide coupling and oxazepine ring formation. Key steps include:

  • Sulfonamide introduction : Reacting a chlorobenzenesulfonyl chloride derivative with an amine-functionalized tetrahydrobenzooxazepine precursor under anhydrous conditions (e.g., DCM, 0–5°C) .
  • Ring closure : Using acid catalysis (e.g., HCl/ethanol) to cyclize intermediates into the oxazepine core .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and crystallization (ethanol/water) are critical for isolating high-purity product (>95%). Structural validation requires NMR (1H/13C), HPLC (>98% purity), and HRMS .

Q. How is the compound structurally characterized, and what analytical methods resolve ambiguities in functional group assignment?

Comprehensive characterization employs:

  • 1H/13C NMR : Assigns protons and carbons in the oxazepine ring (e.g., δ 4.2–4.5 ppm for oxazepine methylene groups) and sulfonamide moiety (δ 7.5–8.0 ppm for aromatic protons) .
  • IR spectroscopy : Confirms sulfonamide S=O stretches (~1350 cm⁻¹) and oxazepine C=O (~1680 cm⁻¹) .
  • X-ray crystallography : Resolves stereochemical ambiguities (e.g., allyl group orientation) when single crystals are obtainable .

Q. What are the compound’s solubility and stability profiles under experimental conditions?

  • Solubility : Moderately soluble in polar aprotic solvents (DMF, DMSO) but poorly in water. Pre-formulation studies recommend DMSO stock solutions (10 mM) for biological assays .
  • Stability : Degrades under strong acidic/basic conditions (pH <3 or >10) or prolonged UV exposure. Storage at –20°C in inert atmospheres (argon) minimizes decomposition .

Advanced Research Questions

Q. How does the allyl substituent influence the compound’s reactivity in nucleophilic substitution or oxidation reactions?

The allyl group (C5 position) enhances electrophilicity at the oxazepine carbonyl (C4), enabling nucleophilic attacks (e.g., Grignard reagents or amines). Kinetic studies show:

  • Oxidation : Catalyzed by KMnO4 in acetone/water, yielding a carboxylic acid derivative (confirmed by LC-MS) .
  • Substitution : Allyl displacement by thiols (e.g., mercaptoethanol) under basic conditions (NaOH/EtOH), forming thioether analogs with retained sulfonamide activity .

Q. What mechanistic insights explain the compound’s interaction with carbonic anhydrase isoforms, and how is selectivity optimized?

  • Docking simulations : The sulfonamide group coordinates with Zn²⁺ in the enzyme’s active site, while the oxazepine core occupies hydrophobic pockets. MD simulations reveal isoform-specific binding (e.g., CA IX vs. CA II) .
  • Structure-activity relationship (SAR) : Modifying the allyl group to bulkier substituents (e.g., isobutyl) improves CA IX selectivity (Ki <10 nM) but reduces solubility .

Q. How do contradictory data on the compound’s antibacterial vs. anticancer efficacy arise, and what experimental strategies resolve them?

Discrepancies stem from:

  • Assay conditions : Antibacterial activity (MIC ~50 µM) is pH-dependent (optimal at pH 6.5), while anticancer effects (IC50 ~5 µM in HeLa) require serum-free media to avoid protein binding .
  • Metabolic stability : Liver microsome assays (e.g., rat S9 fraction) show rapid oxidation of the allyl group, necessitating prodrug strategies for in vivo studies .

Q. What methodologies validate the compound’s role in modulating oxidative stress pathways, and how are conflicting ROS data reconciled?

  • Fluorescent probes (e.g., DCFH-DA): Quantify ROS reduction in cell lines (e.g., 40% decrease in H2O2-induced stress at 10 µM).
  • Contradictions : Some studies report pro-oxidant effects at >20 µM due to mitochondrial uncoupling. Seahorse assays clarify dose-dependent shifts in OCR/ECAR ratios .

Methodological Guidance

Q. How are reaction yields optimized during scale-up synthesis without compromising purity?

  • Flow chemistry : Continuous synthesis reduces side reactions (e.g., allyl isomerization) by maintaining precise temperature control (ΔT ±1°C) .
  • DoE (Design of Experiments) : Multi-variable optimization (e.g., solvent ratio, catalyst loading) identifies robust conditions (e.g., 85% yield at 50 g scale) .

Q. What comparative approaches differentiate this compound from structurally related sulfonamide-oxazepine hybrids?

  • Pharmacophore mapping : Overlay with analogs (e.g., 3-chloro vs. 4-methoxy substitution) highlights electrostatic differences using Schrödinger’s Phase .
  • Thermal analysis : DSC profiles show distinct melting points (e.g., 215°C vs. 198°C for ethyl-substituted analogs), correlating with crystallinity .

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